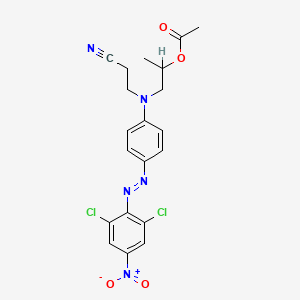
2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate typically involves a multi-step process. The initial step often includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with N-(2-cyanoethyl)-4-aminophenyl acetate . The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The process may include continuous flow reactors, automated control systems, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and acetate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in staining techniques for biological samples to enhance visibility under microscopes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism of action of 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate involves its interaction with molecular targets through its azo and cyano groups . These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application . The compound’s ability to form stable complexes with other molecules makes it valuable in both research and industrial settings .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)ethyl benzoate
- 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)ethyl acetate
Uniqueness
Compared to similar compounds, 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate stands out due to its specific structural configuration, which imparts unique chemical and physical properties . Its high stability and vibrant color make it particularly valuable in dyeing applications .
Properties
CAS No. |
74110-29-5 |
|---|---|
Molecular Formula |
C20H19Cl2N5O4 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
1-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propan-2-yl acetate |
InChI |
InChI=1S/C20H19Cl2N5O4/c1-13(31-14(2)28)12-26(9-3-8-23)16-6-4-15(5-7-16)24-25-20-18(21)10-17(27(29)30)11-19(20)22/h4-7,10-11,13H,3,9,12H2,1-2H3 |
InChI Key |
VBCYEBODOBFAPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















